
Tilarginine citrate
Übersicht
Beschreibung
Diese Verbindung ist ein kompetitiver Inhibitor der Stickstoffmonoxid-Synthase, einem Enzym, das für die Produktion von Stickstoffmonoxid im Körper verantwortlich ist . Stickstoffmonoxid spielt eine entscheidende Rolle in verschiedenen physiologischen Prozessen, darunter die Regulierung des Gefäßtonus, die Neurotransmission und die Immunantwort .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Nω-Nitro-L-Arginin (Citrat) kann durch Methylierung von L-Arginin synthetisiert werden. Der Prozess umfasst die Reaktion von L-Arginin mit Formaldehyd und Cyanwasserstoff, gefolgt von Hydrolyse, um Nω-Nitro-L-Arginin zu erhalten. Das resultierende Nω-Nitro-L-Arginin wird dann mit Zitronensäure umgesetzt, um das Citratsalz zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion von Nω-Nitro-L-Arginin (Citrat) beinhaltet typischerweise die großtechnische Synthese unter Verwendung der gleichen Grundprinzipien wie die Laborsynthese, jedoch optimiert für höhere Ausbeuten und Reinheit. Dies umfasst die präzise Steuerung der Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktantenkonzentrationen .
Analyse Chemischer Reaktionen
Reaktionstypen
Nω-Nitro-L-Arginin (Citrat) unterliegt hauptsächlich Inhibitionsreaktionen mit Stickstoffmonoxid-Synthase. Es nimmt unter normalen physiologischen Bedingungen normalerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Häufige Reagenzien und Bedingungen
Die Hemmung der Stickstoffmonoxid-Synthase durch Nω-Nitro-L-Arginin (Citrat) erfolgt unter physiologischen Bedingungen, typischerweise bei Körpertemperatur und neutralem pH-Wert. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Umwandlung von L-Arginin in Stickstoffmonoxid .
Hauptprodukte
Das Hauptprodukt der Reaktion zwischen Nω-Nitro-L-Arginin (Citrat) und Stickstoffmonoxid-Synthase ist der gehemmte Enzymkomplex. Es entstehen bei dieser Reaktion keine nennenswerten Nebenprodukte .
Wissenschaftliche Forschungsanwendungen
1.1. Treatment of Cardiogenic Shock
Tilarginine citrate has been studied for its effects on patients experiencing cardiogenic shock due to myocardial infarction. A significant clinical trial, the TRIUMPH study, evaluated the efficacy of tilarginine in this context. In this multicenter, randomized, double-blind trial involving 398 patients, the primary outcome was 30-day all-cause mortality. Results indicated no significant difference in mortality rates between the tilarginine and placebo groups (48% vs. 42%, respectively) . Secondary outcomes, such as resolution and duration of shock, also showed no meaningful differences .
1.2. Nitric Oxide Synthase Inhibition
The rationale behind using tilarginine in cardiogenic shock lies in its ability to inhibit excessive nitric oxide production, which can exacerbate myocardial dysfunction. Research suggests that while NOS inhibitors like tilarginine may theoretically improve hemodynamics by reducing nitric oxide overproduction, clinical outcomes have not consistently supported this hypothesis .
Septic Shock Management
Tilarginine has been investigated for its role in managing septic shock, where excessive nitric oxide production contributes to hemodynamic instability. Studies have shown that higher doses of tilarginine may lead to increased mortality due to adverse hemodynamic changes, such as decreased cardiac output and increased pulmonary vascular resistance . Conversely, lower doses did not demonstrate a significant benefit in mortality reduction among septic shock patients .
3.1. Obesity and Diabetes
Emerging research indicates that tilarginine may have applications beyond cardiovascular conditions. Investigations into its effects on obesity and type 2 diabetes are ongoing, with preliminary findings suggesting potential benefits in improving insulin sensitivity and regional blood flow .
3.2. Ocular Physiology
Tilarginine's role in ocular physiology is another area of research interest. Studies are exploring its potential effects on intraocular pressure and retinal blood flow, which could have implications for conditions like glaucoma .
Summary of Clinical Findings
Wirkmechanismus
L-NMMA (citrate) exerts its effects by competitively inhibiting nitric oxide synthase. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition reduces the production of nitric oxide, which in turn affects various physiological processes such as vasodilation and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nω-Nitro-L-Arginin Acetat: Eine weitere Salzform von Nω-Nitro-L-Arginin, die ähnlich als Inhibitor der Stickstoffmonoxid-Synthase verwendet wird.
Aminoguanidinhydrochlorid: Ein Inhibitor der induzierbaren Stickstoffmonoxid-Synthase.
L-Hydroxyarginin Acetat: Ein Vorläufer bei der Synthese von Stickstoffmonoxid.
Einzigartigkeit
Nω-Nitro-L-Arginin (Citrat) ist einzigartig in seiner relativ unspezifischen Hemmung aller Isoformen der Stickstoffmonoxid-Synthase, einschließlich der endothelialen, neuronalen und induzierbaren Stickstoffmonoxid-Synthase . Diese Breitbandhemmung macht es zu einem wertvollen Werkzeug in der Forschung und in potenziellen therapeutischen Anwendungen .
Biologische Aktivität
Tilarginine citrate, a non-selective inhibitor of nitric oxide synthase (NOS), is primarily derived from L-NG-monomethylarginine (L-NMMA). This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by excessive nitric oxide production, such as septic shock and cardiogenic shock following myocardial infarction. Despite its theoretical benefits, clinical outcomes have often been disappointing, prompting further investigation into its biological activity and mechanisms.
Tilarginine exerts its effects by inhibiting the activity of NOS, thereby reducing the synthesis of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation and various physiological processes. By decreasing NO levels, tilarginine aims to mitigate inappropriate vasodilation and improve hemodynamic stability in critically ill patients.
Key Mechanisms:
- Inhibition of Nitric Oxide Production : Reduces vasodilation and potentially stabilizes blood pressure.
- Impact on Vascular Resistance : Alters systemic vascular resistance and cardiac output, which can be beneficial or detrimental depending on the clinical context.
Cardiogenic Shock
A significant study evaluating tilarginine's efficacy in patients with acute myocardial infarction complicated by cardiogenic shock was the TRIUMPH trial. This international, multicenter, randomized, double-blind study assessed 398 patients.
Results:
- Mortality Rates : No significant difference in 30-day mortality between tilarginine (48%) and placebo (42%) groups (P = .24).
- Shock Resolution : Similar rates of shock resolution were observed (66% tilarginine vs. 61% placebo; P = .31).
- Functional Outcomes : Comparable percentages of patients experienced heart failure at 30 days (48% tilarginine vs. 51% placebo; P = .51) .
Septic Shock
In another context, tilarginine has been associated with increased mortality in septic shock patients when administered at higher doses (>5 mg/(kg h)). At lower doses (1 mg/(kg h)), however, outcomes were neutral, suggesting a dose-dependent relationship regarding efficacy and safety .
Summary of Clinical Outcomes
Condition | Dose Range | Mortality Impact | Notes |
---|---|---|---|
Cardiogenic Shock | 1 mg/kg bolus + 1 mg/kg/hr | No significant reduction | High early mortality rates observed |
Septic Shock | >5 mg/(kg h) | Associated with excess mortality | Lower doses showed neutral outcomes |
Biological Activity and Pharmacodynamics
Tilarginine's pharmacological profile indicates that it can modulate vascular responses through its action on NOS. The compound has been investigated for various conditions beyond shock syndromes, including obesity, type 2 diabetes, and ocular physiology .
Biological Activity Highlights:
- Vasodilation Regulation : By inhibiting NO production, tilarginine may help regulate excessive vasodilation seen in septic conditions.
- Potential for Organ Protection : In theory, reducing NO levels could protect organs from dysfunction during critical illness.
Case Study: Septic Shock Management
A retrospective analysis highlighted the challenges faced when using tilarginine in septic shock management. Patients receiving high doses exhibited decreased cardiac output and increased pulmonary vascular resistance. This led to recommendations for cautious dosing and close monitoring to avoid adverse hemodynamic effects .
Case Study: Myocardial Infarction
In the context of myocardial infarction with cardiogenic shock, a case series reported that while some patients showed transient improvements in hemodynamics with tilarginine administration, overall survival benefits remained elusive. This reflects the complexity of treating critically ill patients where multiple factors influence outcomes .
Eigenschaften
CAS-Nummer |
209913-88-2 |
---|---|
Molekularformel |
C13H24N4O9 |
Molekulargewicht |
380.35 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H16N4O2.C6H8O7/c1-10-7(9)11-4-2-3-5(8)6(12)13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1 |
InChI-Schlüssel |
YKWLPIRSUICUFT-JEDNCBNOSA-N |
SMILES |
CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomerische SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN=C(N)NCCCC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tilarginine citrate; L-Ng-monomethyl arginine citrate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.